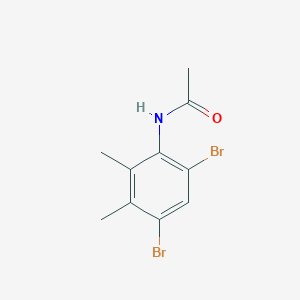
N-(4,6-Dibromo-2,3-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-Dibromo-2,3-dimethylphenyl)acetamide: is an organic compound with the molecular formula C10H11Br2NO It is a derivative of acetamide, where the phenyl ring is substituted with bromine and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-Dibromo-2,3-dimethylphenyl)acetamide typically involves the bromination of 2,3-dimethylphenyl acetamide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 4 and 6 positions .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: N-(4,6-Dibromo-2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation can produce corresponding carboxylic acids .
Aplicaciones Científicas De Investigación
N-(4,6-Dibromo-2,3-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4,6-Dibromo-2,3-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and acetamide group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its mechanism of action are limited, but it is believed to involve modulation of protein function and signal transduction pathways .
Comparación Con Compuestos Similares
- N-(2,4-Dibromo-3,6-dimethylphenyl)acetamide
- N-(2,6-Dibromo-3,4-dimethylphenyl)acetamide
- N-(2,4-Dimethylphenyl)acetamide
Comparison: N-(4,6-Dibromo-2,3-dimethylphenyl)acetamide is unique due to the specific positions of the bromine and methyl groups on the phenyl ring. This structural difference can significantly impact its chemical reactivity and biological activity compared to similar compounds. For instance, the position of the bromine atoms can influence the compound’s ability to undergo substitution reactions and interact with biological targets .
Propiedades
Número CAS |
22364-26-7 |
|---|---|
Fórmula molecular |
C10H11Br2NO |
Peso molecular |
321.01 g/mol |
Nombre IUPAC |
N-(4,6-dibromo-2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H11Br2NO/c1-5-6(2)10(13-7(3)14)9(12)4-8(5)11/h4H,1-3H3,(H,13,14) |
Clave InChI |
HLVKRPGUJZHOBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1Br)Br)NC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















